molecular formula C₁₂H₁₇NO₂ B1146503 3-[(3,4-Dimethoxyphenyl)methyl]azetidine CAS No. 937618-80-9

3-[(3,4-Dimethoxyphenyl)methyl]azetidine

Cat. No.: B1146503
CAS No.: 937618-80-9
M. Wt: 207.27
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Description

3-[(3,4-Dimethoxyphenyl)methyl]azetidine (CAS: 937618-80-9) is a 3-substituted azetidine derivative featuring a benzyl group with two methoxy substituents at the 3- and 4-positions of the aromatic ring. Azetidines are strained four-membered nitrogen-containing heterocycles with significant synthetic and pharmacological relevance. The 3-substituted azetidine scaffold is particularly notable for its versatility in drug discovery, as modifications at the 3-position can modulate biological activity, solubility, and target binding . The methoxy groups in this compound enhance lipophilicity and may influence interactions with enzymes or receptors such as G-protein coupled receptors (GPCRs), which are common targets for azetidine-based therapeutics .

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-4-3-9(6-12(11)15-2)5-10-7-13-8-10/h3-4,6,10,13H,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJJFVJXSYLBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CNC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethoxyphenyl)methyl]azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethoxybenzylamine with a suitable azetidine precursor can lead to the formation of the desired compound. Microwave-assisted synthesis has also been explored for the preparation of azetidine derivatives, offering advantages such as reduced reaction times and improved yields .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the scalability of microwave-assisted methods makes them attractive for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethoxyphenyl)methyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethoxyphenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring imparts unique reactivity, allowing it to engage in various chemical transformations. The presence of the 3,4-dimethoxybenzyl group can influence its binding affinity and selectivity towards specific targets. Detailed studies on its mechanism of action are essential to understand its full potential in different applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of 3-[(3,4-Dimethoxyphenyl)methyl]azetidine with halogenated and methoxy-substituted analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) LogD (pH 7.4) Key Substituents
This compound C₁₂H₁₇NO₂ 207.27 N/A 3,4-dimethoxy
3-[(3,4-Difluorophenyl)methyl]azetidine C₁₀H₁₁F₂N 183.20 -0.736 3,4-difluoro
3-[(3,4-Dichlorophenyl)methyl]azetidine C₁₀H₁₁Cl₂N 216.11 N/A 3,4-dichloro
3-[(3,5-Dimethoxyphenyl)methyl]azetidine·HCl C₁₂H₁₇NO₂·HCl 243.73 N/A 3,5-dimethoxy (isomer)
Key Observations:
  • Lipophilicity : The dimethoxy derivative (LogD N/A) is expected to exhibit higher lipophilicity than the difluoro analog (LogD: -0.736) due to the electron-donating methoxy groups, which increase hydrophobic interactions. Fluorine’s electronegativity and smaller size reduce LogD, enhancing aqueous solubility .
  • Substituent Position : The 3,5-dimethoxy isomer (CAS: 1376321-05-9) demonstrates how positional changes alter molecular geometry, possibly impacting receptor binding compared to the 3,4-isomer .
This compound

Methoxy groups are known to enhance binding affinity in CNS-targeting drugs due to their ability to engage in hydrogen bonding and π-π stacking .

Halogenated Analogs
  • 3-[(3,4-Difluorophenyl)methyl]azetidine : The fluorine substituents may improve metabolic stability and bioavailability. Similar difluoroazetidines have shown antibacterial activity and inhibition of enzymes like stearoyl-CoA desaturase .
  • 3-[(3,4-Dichlorophenyl)methyl]azetidine : Chlorine’s bulkiness and lipophilicity could enhance membrane penetration, making this analog suitable for agrochemical or antimicrobial applications .
Methoxy Positional Isomers
  • This compound is marketed for industrial use, highlighting its stability under manufacturing conditions .

Biological Activity

3-[(3,4-Dimethoxyphenyl)methyl]azetidine is a compound of interest due to its potential biological activities. Its structure, characterized by the azetidine ring and a dimethoxyphenyl group, suggests a variety of interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and its potential therapeutic applications.

Structural Features

The compound's structure allows it to interact with various biological targets. The azetidine ring can influence pharmacokinetic properties such as solubility and permeability, while the dimethoxyphenyl moiety may enhance binding affinity to specific targets.

Research indicates that compounds with similar structural features can inhibit key biological pathways. For instance, azetidine derivatives have shown promise in inhibiting STAT3 (Signal Transducer and Activator of Transcription 3) activity, which is crucial in cancer cell proliferation and survival. In vitro studies demonstrated that certain azetidine analogs effectively disrupt STAT3 DNA-binding activity, suggesting that this compound may exhibit similar inhibitory effects.

Efficacy in Assays

The biological activity of this compound has been evaluated through various assays:

  • STAT3 Inhibition Assay : Compounds were tested for their ability to inhibit STAT3 DNA-binding activity using an electrophoretic mobility shift assay (EMSA). Results indicated that certain analogs exhibited sub-micromolar potency in disrupting STAT3 interactions.
  • Cell Viability Assays : The effects on human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) were assessed. Despite strong in vitro potency against STAT3, some compounds showed limited cellular activity due to poor membrane permeability attributed to polar functional groups.
CompoundSTAT3 IC50 (µM)Cellular EC50 (µM)
10.771.8
20.662.9
30.526.6

Case Studies

Several studies have highlighted the biological potential of azetidine derivatives:

  • Inhibition of Cancer Cell Growth : A study demonstrated that specific azetidine analogs significantly reduced the viability of breast cancer cells at concentrations ranging from 1 μM to 10 μM.
  • Tyrosinase Inhibition : While not directly related to azetidine, compounds with similar motifs have shown potent inhibition of mushroom tyrosinase, suggesting potential applications in treating hyperpigmentation disorders.

Research Findings

Recent research has expanded the understanding of how structural modifications influence the biological activity of azetidine derivatives:

  • Structure-Activity Relationship (SAR) : Modifications to the azetidine core or substituents on the phenyl ring can dramatically alter both potency and selectivity for biological targets. For example, replacing certain functional groups has led to enhanced cellular activities while maintaining strong STAT3 inhibition.
  • Cell Membrane Permeability : The presence of polar groups often correlates with reduced cellular uptake. Strategies such as esterification have been explored to improve permeability and overall bioavailability.

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